

# Basic reactivity of the terminal alkyne in propynol

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An In-depth Technical Guide on the Core Reactivity of the Terminal Alkyne in Propargyl Alcohol

## Introduction

Propargyl alcohol (prop-2-yn-1-ol) is a versatile bifunctional organic compound, distinguished by the presence of both a primary hydroxyl (-OH) group and a terminal alkyne (-C≡CH) group. [1] This unique structural arrangement imparts a remarkable profile of reactivity, establishing it as an indispensable building block in modern organic synthesis.[1] Its applications are extensive, serving as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, high-performance polymers, and corrosion inhibitors.[2][3][4] This guide focuses on the fundamental reactivity of the terminal alkyne, providing researchers, scientists, and drug development professionals with a detailed understanding of its chemical behavior, supported by quantitative data, experimental protocols, and mechanistic diagrams.

## **Core Reactivity Principles of the Terminal Alkyne**

The reactivity of the terminal alkyne in propargyl alcohol is primarily governed by the acidity of the sp-hybridized C-H bond. This acidity facilitates deprotonation to form a potent carbon-based nucleophile, which is the cornerstone of its utility in carbon-carbon bond formation.

## **Acidity and Deprotonation**

The hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne is significantly more acidic than protons on sp<sup>2</sup> or sp<sup>3</sup> hybridized carbons. This is due to the high degree of s-



character (50%) in the sp orbital, which stabilizes the resulting conjugate base, the acetylide anion. The pKa of the alkynyl proton in propargyl alcohol is approximately 13.6.[5] This is notably more acidic than the hydroxyl proton (pKa  $\approx$  15-16.1) and the analogous proton in allyl alcohol (pKa = 15.5).[5][6]

This acidity allows for facile deprotonation by a suitable base to generate the propargylate anion. This anion is a highly reactive intermediate that serves as a powerful nucleophile in a variety of synthetic transformations.[6]

Table 1: Comparison of pKa Values

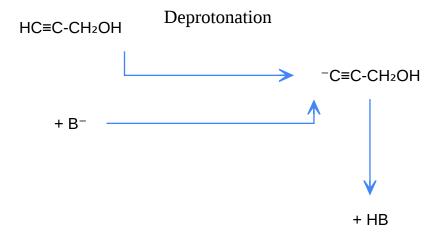
Compound	Functional Group	Approximate pKa	Reference(s)
Propargyl Alcohol	Terminal Alkyne (- C≡C-H)	13.6	[5]
Propargyl Alcohol	Hydroxyl (-OH)	15.0	[6]
n-Propyl Alcohol	Hydroxyl (-OH)	16.1	[5]
Allyl Alcohol	Hydroxyl (-OH)	15.5	[5]
Water	Hydroxyl (-OH)	15.7	[7]
Acetylene	Terminal Alkyne (- C≡C-H)	25	[7]

The general deprotonation reaction can be represented as follows:

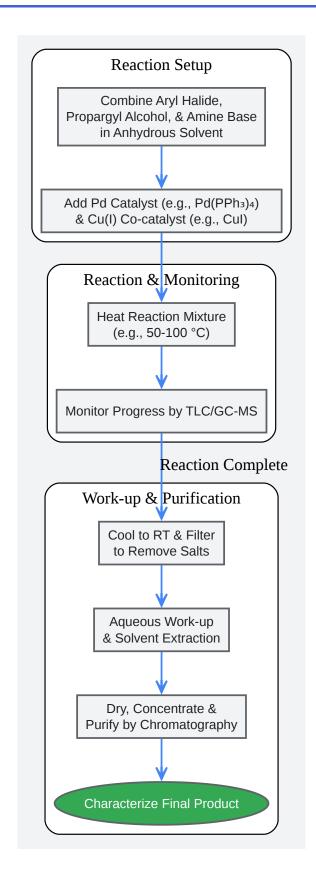
$$HC \equiv C - CH_2OH + Base \rightarrow -: C \equiv C - CH_2OH + [H-Base]^+$$

The choice of base is critical and depends on the specific application, with common examples including organometallic reagents (e.g., Grignard reagents, organolithiums) or strong inorganic bases (e.g., sodium hydride, sodium amide).

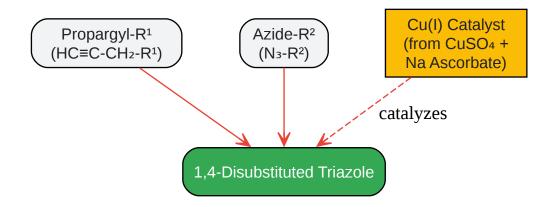












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